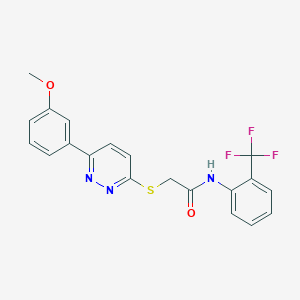

2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Description

2-((6-(3-Methoxyphenyl)pyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a synthetic acetamide derivative featuring a pyridazine core substituted with a 3-methoxyphenyl group at the 6-position and a thioether-linked acetamide moiety at the 3-position. The acetamide nitrogen is further substituted with a 2-(trifluoromethyl)phenyl group. This structure combines aromatic, heterocyclic, and electron-withdrawing elements (e.g., trifluoromethyl), which are common in pharmacologically active compounds targeting enzymes or receptors.

Properties

IUPAC Name |

2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3N3O2S/c1-28-14-6-4-5-13(11-14)16-9-10-19(26-25-16)29-12-18(27)24-17-8-3-2-7-15(17)20(21,22)23/h2-11H,12H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMNNVVJXBJMKEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several classes of acetamide derivatives, particularly those with heterocyclic cores, thioether linkages, and trifluoromethylphenyl groups. Below is a detailed comparison:

Structural Analogues with Pyridazine/Pyridine Cores

Analogues with Trifluoromethylphenyl Groups

Analogues with Thioether Linkages

Key Research Findings

Synthetic Accessibility : The target compound’s thioether linkage and trifluoromethylphenyl group are synthetically accessible via nucleophilic substitution (e.g., K₂CO₃-mediated coupling of mercaptoacetamides with halopyridazines) . Yields for analogous reactions range from 40–46% .

Bioactivity Trends :

- Pyridazine vs. Pyridine : Pyridazine cores (as in CB-839) often enhance target binding due to increased polarity, whereas pyridine analogs (e.g., LBJ series) prioritize metabolic stability .

- Trifluoromethyl Position : The ortho-trifluoromethyl group on the phenyl ring may improve membrane permeability compared to para-substituted analogs (e.g., LBJ-08) .

Pharmacophore Model : The trifluoromethylphenyl-thioacetamide scaffold is critical for hydrophobic interactions and enzyme inhibition, as seen in CK1 and IDO1 inhibitors .

Q & A

Q. Advanced Optimization Challenges

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require post-reaction solvent-switching for amide coupling .

- Temperature control : Pyridazine ring stability demands temperatures <80°C to prevent decomposition .

- Yield trade-offs : Higher equivalents of thiol reagents (1.2–1.5 eq) improve thioether formation but complicate purification .

How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

Q. Basic Methodological Framework

Q. Advanced Data Reconciliation

- Off-target profiling : Screen against related targets (e.g., TRK family kinases) to identify cross-reactivity .

- Solubility adjustments : Use DMSO concentrations ≤0.1% to avoid false negatives in cellular assays .

- Metabolic stability : Pre-treat compounds with liver microsomes to assess degradation kinetics, which may explain discrepancies between in vitro and in vivo data .

What structural features of this compound contribute to its potential as a kinase inhibitor, and how can SAR studies be designed?

Q. Basic Structural Insights

- Pyridazine core : Acts as a hinge-binding motif, mimicking ATP’s adenine moiety in kinase active sites .

- Trifluoromethylphenyl group : Enhances hydrophobic interactions and bioavailability via fluorine’s electronegativity .

- Thioether linker : Increases conformational flexibility, improving binding to variable kinase pockets .

Q. Advanced SAR Strategies

- Fragment-based design : Replace 3-methoxyphenyl with substituted aryl groups (e.g., 4-chlorophenyl) to probe steric effects .

- Isosteric replacements : Substitute thioether with sulfone or sulfonamide to assess polarity impacts on membrane permeability .

- Crystallography : Co-crystallize with TRKA or ROS1 kinases to map binding interactions and guide modifications .

What analytical techniques are most reliable for characterizing this compound’s purity and stability?

Q. Basic Characterization

Q. Advanced Stability Profiling

- Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions to identify degradation products .

- LC-HRMS : Track oxidation of the thioether to sulfoxide/sulfone derivatives, a common stability issue .

How does this compound compare to structurally related pyridazine derivatives in terms of pharmacokinetic (PK) properties?

Q. Basic PK Comparisons

Q. Advanced PK Optimization

- Prodrug strategies : Mask the acetamide as an ester to improve oral absorption .

- CYP450 inhibition : Screen against CYP3A4/2D6 to assess drug-drug interaction risks .

What computational methods are effective for predicting this compound’s binding modes and off-target liabilities?

Q. Basic Modeling Approaches

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.